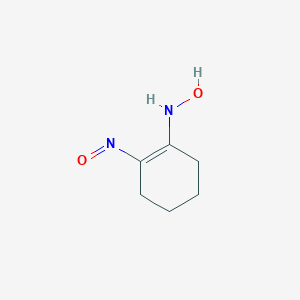

1,2-Bis(hydroxyimino)cyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a dioxime derivative of cyclohexane and is known for its ability to form complexes with various metal ions, such as cobalt, iron, and nickel . 1,2-Bis(hydroxyimino)cyclohexane is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(hydroxyimino)cyclohexane can be synthesized through the reaction of 1,2-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ice-cold aqueous solution to prevent decomposition .

1,2-Cyclohexanedione Synthesis: Cyclohexanone is oxidized using selenious acid in a mixture of dioxane and water.

This compound Synthesis: The 1,2-cyclohexanedione is then reacted with hydroxylamine hydrochloride in an ice-cold basic solution to form nioxime.

Industrial Production Methods

Industrial production of nioxime follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(hydroxyimino)cyclohexane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as cobalt, iron, and nickel.

Reduction: Can be reduced to form corresponding amines under specific conditions.

Oxidation: Undergoes oxidation to form corresponding oximes and other derivatives.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as cobalt chloride, nickel chloride, and iron sulfate in aqueous or alcoholic solutions.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.

Major Products Formed

Metal Complexes: Cobalt, nickel, and iron complexes with nioxime.

Amines: Reduction products of nioxime.

Oximes: Oxidation products of nioxime.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Coordination Chemistry

- Nioxime acts as a ligand capable of forming stable complexes with various metal ions such as cobalt, iron, and nickel. This property is critical in coordination chemistry, where it is used to stabilize metal ions in chelate complexes. These complexes are essential for catalytic processes and metal ion transport .

-

Biological Research

- The compound has been investigated for its role in enzyme inhibition and metal ion transport mechanisms. Its ability to form complexes with metal ions allows it to influence biological processes that depend on metal cofactors. For example, studies have shown that nioxime can inhibit certain enzymes by chelating essential metal ions required for their activity.

-

Medicinal Chemistry

- Nioxime's chelating properties have led to its exploration in medicinal chemistry, particularly in the development of radiopharmaceuticals and diagnostic imaging agents. Its potential to selectively bind to specific metal ions makes it a candidate for targeted drug delivery systems. Additionally, research has indicated its possible use in treating conditions related to metal ion imbalances in the body.

-

Industrial Applications

- In industry, nioxime is utilized in formulating sensors for detecting metal ions in environmental samples. Its effectiveness as a chelating agent enhances the sensitivity and specificity of these sensors . Furthermore, it has been incorporated into hair care products due to its purported benefits for scalp health and hair growth.

Case Study 1: Metal Ion Transport

A study explored the interaction of nioxime with various metal ions and its effect on enzyme activity. The results demonstrated that nioxime effectively inhibited enzymes such as urease by chelating nickel ions, which are crucial for its catalytic activity. This finding underscores the importance of nioxime in studying enzyme mechanisms and developing inhibitors.

Case Study 2: Drug Delivery Systems

Research focused on formulating drug delivery systems using nioxime as a ligand for metal-based drugs. The study showed improved targeting of cancer cells when nioxime was used to deliver platinum-based chemotherapeutics. The complexation with nioxime enhanced the solubility and stability of the drug, leading to increased efficacy in vitro.

Wirkmechanismus

1,2-Bis(hydroxyimino)cyclohexane exerts its effects primarily through the formation of stable complexes with metal ions. The mechanism involves the coordination of the oxime groups to the metal center, resulting in the stabilization of the metal ion and the formation of a chelate complex . These complexes can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and metal ion transport .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(hydroxyimino)cyclohexane is compared with other dioxime compounds such as dimethylglyoxime and diphenylglyoxime. While all these compounds form stable metal complexes, nioxime is unique due to its cyclohexane backbone, which imparts different steric and electronic properties .

Similar Compounds

Dimethylglyoxime: Known for its use in the qualitative analysis of nickel.

Diphenylglyoxime: Used in the synthesis of metal complexes with distinct properties.

Cyclohexanedione Dioxime: Similar to nioxime but with different substituents on the cyclohexane ring.

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

1,2-Bis(hydroxyimino)cyclohexane, also known as nioxime, is a dioxime compound with the chemical formula C6H10N2O2 and CAS number 492-99-9. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its ability to form stable complexes with metal ions and its potential applications in enzyme inhibition and metal ion transport.

The molecular weight of this compound is approximately 142.16 g/mol. It appears as a beige to brown crystalline powder or needles and is soluble in water. The compound exhibits a melting point of 188-190 °C (dec.) and a boiling point of 339 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 492-99-9 |

| Melting Point | 188-190 °C (dec.) |

| Boiling Point | 339 °C at 760 mmHg |

| Solubility | Soluble in water |

The primary mechanism of action for this compound involves the formation of stable chelate complexes with metal ions such as cobalt, iron, and nickel. The oxime groups coordinate with the metal centers, stabilizing them and facilitating various biochemical processes . This property is particularly useful in studies related to metal ion transport and enzyme inhibition.

Biological Activity

This compound has been investigated for its biological activities, which include:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes by binding to metal cofactors essential for enzyme activity. For instance, it has shown potential in inhibiting metalloproteins involved in various biological pathways.

- Metal Ion Transport: The ability to form stable complexes with metal ions suggests its role in facilitating or inhibiting the transport of these ions across biological membranes.

- Pharmacological Applications: Preliminary studies have explored its potential use in radiopharmaceuticals and diagnostic imaging due to its metal-chelating properties .

Case Studies

Several studies have highlighted the biological implications of this compound:

-

Enzyme Inhibition Study:

- A study focused on the inhibition of metalloproteins using nioxime demonstrated significant inhibitory effects on enzymes requiring metal ions for their activity. The research quantified the inhibition rates and established structure-activity relationships (SAR) that suggest modifications to enhance efficacy.

-

Metal Ion Transport Investigation:

- Another research effort examined the transport mechanisms facilitated by nioxime in cellular models. The results indicated that nioxime could modulate the uptake of essential metals like iron and cobalt, impacting cellular metabolism and function.

- Radiopharmaceutical Development:

Comparison with Similar Compounds

When compared to other dioxime compounds such as dimethylglyoxime and diphenylglyoxime, this compound exhibits distinct steric and electronic properties due to its cyclohexane backbone. This uniqueness contributes to its specific interactions with metal ions and biological systems.

| Compound | Unique Properties |

|---|---|

| Dimethylglyoxime | Commonly used for nickel analysis |

| Diphenylglyoxime | Forms distinct metal complexes |

| This compound | Unique cyclohexane structure enhances stability with metal ions |

Eigenschaften

CAS-Nummer |

492-99-9 |

|---|---|

Molekularformel |

C6H10N2O2 |

Molekulargewicht |

142.16 g/mol |

IUPAC-Name |

(NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine |

InChI |

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6+ |

InChI-Schlüssel |

CUNNCKOPAWXYDX-CGXWXWIYSA-N |

SMILES |

C1CCC(=NO)C(=NO)C1 |

Isomerische SMILES |

C1CC/C(=N/O)/C(=N/O)/C1 |

Kanonische SMILES |

C1CCC(=NO)C(=NO)C1 |

Physikalische Beschreibung |

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS] |

Synonyme |

Nioxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.